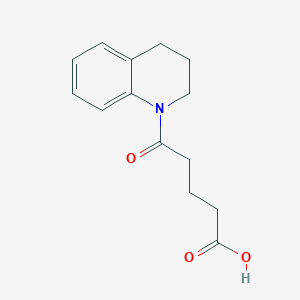
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid, also known as Dihydroquinolinone, is a chemical compound that has been widely used in scientific research. It is a versatile chemical that has been used in a variety of applications, including drug discovery, chemical biology, and medicinal chemistry. The purpose of
Mécanisme D'action
The mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of kinases, proteases, and phosphatases, as well as the binding of proteins to DNA and RNA.
Biochemical and Physiological Effects
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in scientific research. One area of focus is the development of new drugs based on the 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone scaffold. Another area of focus is the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone as a probe for the study of cellular signaling pathways and protein-protein interactions. Additionally, there is potential for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in the development of imaging agents for the diagnosis and treatment of diseases.
Conclusion
In conclusion, 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is a versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has the potential to be a valuable tool for the development of new drugs and the study of cellular signaling pathways and protein-protein interactions.
Méthodes De Synthèse
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone can be synthesized through a variety of methods, including the Hantzsch reaction, the Povarov reaction, and the Friedlander synthesis. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the reaction of an arylamine and a ketone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been extensively used in scientific research, particularly in the fields of drug discovery, chemical biology, and medicinal chemistry. It has been used as a scaffold for the development of new drugs, including anticancer, antibacterial, and antiviral agents. It has also been used as a probe for the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways.
Propriétés
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(8-3-9-14(17)18)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYMWSVIWUTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydroquinolin-1(2H)-yl)-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)


![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)